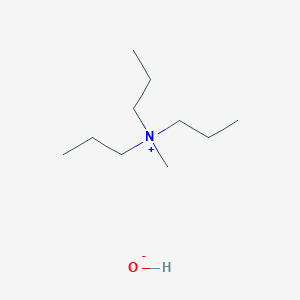![molecular formula C30H37NO7 B049900 1-[3-(4-デコキシフェノキシ)-2-オキソプロピル]-3-メトキシカルボニルインドール-5-カルボン酸 CAS No. 888320-29-4](/img/structure/B49900.png)
1-[3-(4-デコキシフェノキシ)-2-オキソプロピル]-3-メトキシカルボニルインドール-5-カルボン酸
概要
説明
CAY10502は、カルシウム依存性細胞質ホスホリパーゼA2アルファ(cPLA2α)の強力な阻害剤です。この酵素はアラキドン酸カスケードおよびこの代謝経路に関連する炎症反応において重要な役割を果たします。 この化合物は、C30H37NO7の分子式と523.6 g/molの分子量を持っています .
科学的研究の応用
CAY10502 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the role of cPLA2α in various biochemical pathways.
Biology: The compound is used to investigate the molecular mechanisms underlying cellular responses to external stimuli.
Medicine: CAY10502 is studied for its potential therapeutic applications in treating inflammatory diseases and retinopathy.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery .
作用機序
CAY10502は、cPLA2αの活性を阻害することでその効果を発揮します。この酵素は、sn-2位でリン脂質の加水分解を触媒し、リゾリン脂質と遊離脂肪酸を生成します。cPLA2αを阻害することにより、CAY10502はアラキドン酸の動員と、それに続く炎症性メディエーターの産生を減少させます。 含まれる分子標的と経路には、アラキドン酸カスケードと炎症に関連するさまざまなシグナル伝達経路があります .
類似化合物:
CAY10501: 類似の構造を持ちますが、異なる置換基を持つcPLA2αのもう1つの強力な阻害剤。
CAY10503: 同様の阻害活性を持つ化合物ですが、薬物動態が異なります .
ユニークさ: CAY10502は、cPLA2αに対する高い効力と選択性により、ユニークです。 非常に低い濃度でアラキドン酸の動員を阻害する能力は、研究および潜在的な治療用途において貴重なツールとなります .
準備方法
合成経路と反応条件: 反応条件は通常、ジメチルホルムアミド(DMF)およびジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進する触媒の使用を伴います .
工業生産方法: CAY10502の工業生産は、同様の合成経路に準じて行われる可能性がありますが、規模が大きくなります。これには、収量と純度を最大限に引き出すために反応条件を最適化し、プロセスが費用対効果が高くスケーラブルであることを確認することが含まれます。 高純度試薬と高度な精製技術の使用は、目的の製品品質を達成するために不可欠です .
化学反応の分析
反応の種類: CAY10502は、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために実行できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化された誘導体を生じることがありますが、置換反応はさまざまな置換された生成物を生じることがあります .
4. 科学研究への応用
CAY10502は、次のような幅広い科学研究への応用があります。
化学: cPLA2αの役割をさまざまな生化学的経路で研究するための化学プローブとして使用されます。
生物学: この化合物は、細胞が外部刺激に応答する分子メカニズムを調査するために使用されます。
医学: CAY10502は、炎症性疾患や網膜症の治療における潜在的な治療用途について研究されています。
類似化合物との比較
CAY10501: Another potent inhibitor of cPLA2α with a similar structure but different substituents.
CAY10503: A compound with similar inhibitory activity but different pharmacokinetic properties .
Uniqueness: CAY10502 is unique due to its high potency and selectivity for cPLA2α. Its ability to inhibit arachidonic acid mobilization at very low concentrations makes it a valuable tool in research and potential therapeutic applications .
特性
IUPAC Name |
1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDZVUAKVFVDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888320-29-4 | |
| Record name | 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)


![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)







